molecular formula C10H7Br2F3OS B14057143 1-Bromo-3-(5-bromo-2-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-3-(5-bromo-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14057143
M. Wt: 392.03 g/mol
InChI Key: KRCPSPZXUHZWRZ-UHFFFAOYSA-N
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Description

1-Bromo-3-(5-bromo-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of bromine and trifluoromethylthio groups

Preparation Methods

The synthesis of 1-Bromo-3-(5-bromo-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, including the introduction of bromine and trifluoromethylthio groups to a phenyl ring, followed by the formation of the propan-2-one structure. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Trifluoromethylthio Group Introduction: This step involves the addition of the trifluoromethylthio group to the phenyl ring, which can be done using reagents like trifluoromethylthiolating agents.

    Formation of Propan-2-one: The final step involves the formation of the propan-2-one structure, which can be achieved through various organic synthesis techniques.

Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-3-(5-bromo-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Addition Reactions: The presence of the propan-2-one structure allows for addition reactions with nucleophiles or electrophiles.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Bromo-3-(5-bromo-2-(trifluoromethylthio)phenyl)propan-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 1-Bromo-3-(5-bromo-2-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with molecular targets and pathways. The bromine and trifluoromethylthio groups can interact with various biomolecules, leading to changes in their structure and function. These interactions can affect cellular processes and pathways, resulting in the observed effects of the compound .

Comparison with Similar Compounds

1-Bromo-3-(5-bromo-2-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:

    1-Bromo-3-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but with a bromomethyl group instead of a bromine atom.

    3-Bromo-1,1,1-trifluoro-2-propanol: This compound contains a trifluoromethyl group and a bromine atom but has a different overall structure.

Properties

Molecular Formula

C10H7Br2F3OS

Molecular Weight

392.03 g/mol

IUPAC Name

1-bromo-3-[5-bromo-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7Br2F3OS/c11-5-8(16)4-6-3-7(12)1-2-9(6)17-10(13,14)15/h1-3H,4-5H2

InChI Key

KRCPSPZXUHZWRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CC(=O)CBr)SC(F)(F)F

Origin of Product

United States

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